molecular formula C6H13ClN2O B6218215 N,2-dimethylazetidine-2-carboxamide hydrochloride CAS No. 2751620-72-9

N,2-dimethylazetidine-2-carboxamide hydrochloride

Cat. No.: B6218215
CAS No.: 2751620-72-9
M. Wt: 164.63 g/mol
InChI Key: SXQIPFREKXSGLZ-UHFFFAOYSA-N
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Description

N,2-Dimethylazetidine-2-carboxamide hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a carboxamide group at position 2 and a methyl group at the nitrogen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

CAS No.

2751620-72-9

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

N,2-dimethylazetidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-6(3-4-8-6)5(9)7-2;/h8H,3-4H2,1-2H3,(H,7,9);1H

InChI Key

SXQIPFREKXSGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1)C(=O)NC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethylazetidine-2-carboxamide hydrochloride typically involves the reaction of azetidine with appropriate reagents to introduce the dimethyl and carboxamide groups. One common method involves the reaction of azetidine with dimethylamine and a carboxylating agent under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethylazetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of N,2-dimethylazetidine-2-carboxylic acid.

    Reduction: Formation of N,2-dimethylazetidine.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

N,2-dimethylazetidine-2-carboxamide hydrochloride has shown potential in cancer treatment, particularly in overcoming multidrug resistance (MDR) associated with various malignancies. Research indicates that compounds similar to N,2-dimethylazetidine derivatives can be effective when used in combination with other cytotoxic drugs. This combination therapy is particularly beneficial for treating advanced tumors such as melanoma and colon cancer, where traditional therapies may fail due to the development of resistance mechanisms .

Table 1: Anticancer Applications of this compound

Cancer Type Mechanism of Action Combination Therapy
MelanomaCircumvents MDR by enhancing drug efficacyNon-topo II inhibitors
Colon CancerAdministered in divided doses to improve effectivenessCytotoxic drugs with different mechanisms

Treatment for Inflammatory and Metabolic Diseases

The compound has been identified as a potential antagonist for GPR43 (FFAR2), a G-protein-coupled receptor involved in inflammatory processes and metabolic disorders. Its application extends to conditions such as autoimmune diseases and cardiometabolic disorders, where modulation of GPR43 activity can lead to therapeutic benefits .

Table 2: Therapeutic Targets of this compound

Condition Target Receptor Potential Benefit
Inflammatory DiseasesGPR43Reduction in inflammation
Autoimmune DiseasesGPR43Modulation of immune response
Cardiometabolic DiseasesGPR43Improvement in metabolic profiles

Synthetic Approaches and Structure-Activity Relationships

The synthesis of this compound involves several chemical reactions that yield derivatives with enhanced biological activity. The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the azetidine ring can significantly affect the pharmacological properties of the compound.

Table 3: Synthetic Pathways and Modifications

Modification Effect on Activity
Substitution on the azetidine ringEnhanced binding affinity to receptors
Alteration of side chainsImproved pharmacokinetic properties

Case Study: Overcoming Multidrug Resistance

A study demonstrated that administering this compound in a divided-dose regimen improved treatment outcomes for patients with advanced melanoma. The results showed significant tumor regression compared to single-dose administration, highlighting the importance of dosing strategies in enhancing drug efficacy against resistant cancer types .

Clinical Trials and Future Directions

Current research is focused on advancing this compound into clinical trials for various applications beyond oncology, including its role in treating chronic inflammatory diseases and metabolic syndrome. The ongoing studies aim to establish optimal dosing regimens and assess long-term safety profiles .

Mechanism of Action

The mechanism of action of N,2-dimethylazetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N,2-dimethylazetidine-2-carboxamide hydrochloride with structurally related hydrochlorides based on molecular features and applications:

Compound Molecular Formula CAS Number Key Features Applications/Findings
N,2-Dimethylazetidine-2-carboxamide HCl C₆H₁₃ClN₂O Not provided Azetidine core; carboxamide and methyl substituents Potential intermediate for drug synthesis; unconfirmed bioactivity
2-(Diethylamino)ethyl chloride HCl C₆H₁₅Cl₂N 869-24-9 Aminoethyl chain; diethylamine substituents Intermediate in synthesizing quaternary ammonium compounds or surfactants
N,N-Diisopropyl-2-aminoethyl chloride HCl C₈H₁₉Cl₂N 4261-68-1 Bulky isopropyl groups; chloroethylamine backbone Precursor for nerve agents or pharmaceuticals; improves lipophilicity
N-(2-Dimethylaminoethyl)acridine-4-carboxamide HCl C₁₈H₂₁Cl₂N₃O 89458-99-1 Acridine-carboxamide hybrid; dimethylaminoethyl side chain Anticancer or antimicrobial agent; interacts with DNA via intercalation

Key Observations :

  • Ring Size vs. Chain Length: The azetidine core of the target compound offers conformational rigidity compared to linear aminoethyl chains in analogs like 2-(diethylamino)ethyl chloride HCl. This may influence binding affinity in biological systems .
  • Substituent Effects : Methyl and carboxamide groups on the azetidine ring contrast with bulkier substituents (e.g., isopropyl, acridine) in other hydrochlorides. Bulkier groups enhance lipophilicity but may reduce solubility .
Pharmacological and Analytical Comparisons
  • Immunomodulatory Potential: While ansofaxine hydrochloride (a serotonin-norepinephrine-dopamine reuptake inhibitor) modulates CD8+ T-cell activity in vivo , the azetidine derivative’s smaller ring structure may limit similar immunotherapeutic effects unless functionalized with specific receptor-targeting groups.
  • Analytical Methods : Benzydamine HCl and metformin HCl (used in accuracy and formulation studies, respectively) highlight the importance of hydrochloride salts in improving analytical detectability and tablet stability . Similar methodologies could apply to characterizing N,2-dimethylazetidine-2-carboxamide HCl.

Biological Activity

N,2-dimethylazetidine-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contributes to its unique chemical properties. The presence of the dimethyl group and the carboxamide functional group enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those associated with inflammation and cancer progression. Its interaction with key proteins could alter cellular responses to stimuli.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anti-inflammatory Exhibits inhibition of COX-1 and COX-2 enzymes, suggesting potential use in treating inflammatory conditions.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro; further studies are needed for validation.
Antibacterial Preliminary data indicate some antibacterial properties against Gram-positive bacteria.

Case Studies

  • Anti-inflammatory Effects :
    A study evaluating various derivatives of azetidine compounds highlighted the anti-inflammatory effects of this compound. The compound demonstrated significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like indomethacin .
  • Anticancer Activity :
    In a series of tests on cancer cell lines, this compound showed varying degrees of cytotoxicity. In particular, it was effective against A-549 lung cancer cells, indicating its potential as a therapeutic agent in oncology .
  • Antibacterial Properties :
    The compound was tested against several bacterial strains and displayed moderate antibacterial activity against certain Gram-positive bacteria. This suggests a potential role in treating bacterial infections .

Future Directions

Research into this compound is ongoing, with several areas identified for further exploration:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing the therapeutic efficacy and safety profile.
  • Combination Therapies : Investigating the compound's effectiveness in combination with other drugs may enhance its therapeutic potential.

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